N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-trimethylstannylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N2.3CH3.Sn/c1-9(2)7-3-5-8-6-4-7;;;;/h3-5H,1-2H3;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUGNYGUWGEZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478598 | |
| Record name | N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689282-82-4 | |
| Record name | N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Ortho-Metalation and Quenching
4-Dimethylaminopyridine undergoes lithiation at position 2 due to the directing effect of the dimethylamino group. Treatment with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryllithium intermediate, which reacts with trimethyltin chloride to yield the target compound.
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | LDA (2.2 equiv) |
| Temperature | -78°C → 25°C (gradual warming) |
| Tin reagent | Me₃SnCl (1.1 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 58–72% |
This method avoids transition-metal catalysts but requires stringent anhydrous conditions.
Palladium-Catalyzed Stille Coupling
Bromination of DMAP at position 2 using N-bromosuccinimide (NBS) in acetic acid produces 2-bromo-4-dimethylaminopyridine. Subsequent Stille coupling with hexamethylditin introduces the trimethylstannyl group.
Optimized Protocol
1. **Bromination**:
DMAP (10 mmol), NBS (12 mmol), AcOH (20 mL), 80°C, 6 h → 2-bromo-DMAP (89% yield).
2. **Stille Coupling**:
2-Bromo-DMAP (5 mmol), Pd(PPh₃)₄ (5 mol%), hexamethylditin (6 mmol), DMF (15 mL), 100°C, 12 h → Target compound (67% yield).
Sequential Amination and Stannylation of Halogenated Pyridines
Buchwald-Hartwig Amination Followed by Stille Coupling
Starting with 2,4-dibromopyridine, selective amination at position 4 precedes stannylation at position 2.
Step 1: Amination
2,4-Dibromopyridine reacts with dimethylamine under Pd catalysis to form 4-dimethylamino-2-bromopyridine.
| Component | Quantity |
|---|---|
| Catalyst | Pd₂(dba)₃ (3 mol%) |
| Ligand | Xantphos (6 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | Toluene |
| Yield | 82% |
Step 2: Stannylation
The bromine at position 2 undergoes Stille coupling with trimethyltin chloride under Pd(PPh₃)₄ catalysis.
Alternative Pathways and Challenges
One-Pot Tandem Reactions
Attempts to combine amination and stannylation in a single step resulted in low yields (<30%) due to incompatible reaction conditions for Pd catalysts in the presence of organotin reagents.
Functional Group Compatibility
The trimethylstannyl group is prone to hydrolysis and protodestannylation under acidic or aqueous conditions. Anhydrous solvents (e.g., THF, DMF) and inert atmospheres are critical.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Directed Metalation | No transition metals | Low functional group tolerance | 58–72% |
| Stille Coupling | High selectivity | Requires brominated precursor | 65–75% |
| Buchwald + Stille | Scalable | Multi-step purification | 70–82% |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) showed >98% purity for all major routes.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs the Buchwald-Stille sequence due to reproducibility. Key modifications include:
- Replacing Pd(PPh₃)₄ with cheaper Pd(OAc)₂ with PPh₃ as a ligand.
- Using continuous flow reactors to enhance heat transfer during exothermic Stille couplings.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as halides, alkoxides, and amines can be used.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the tin atom.
Scientific Research Applications
Organic Synthesis
One of the primary applications of N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine is as a reagent in organic synthesis. Its unique structure allows it to function effectively in coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This capability is particularly valuable in the pharmaceutical industry for synthesizing biologically active compounds.
Case Study: Coupling Reactions
In a study focusing on the use of organotin compounds as coupling agents, this compound was successfully employed to facilitate the formation of various biaryl compounds. The results demonstrated high yields and selectivity, showcasing its effectiveness as a coupling reagent in complex organic syntheses.
Catalysis
The compound also serves as a ligand in coordination chemistry, stabilizing metal ions and enhancing catalytic activity. Its ability to coordinate with transition metals makes it suitable for various catalytic processes, including cross-coupling reactions and polymerization.
Table 1: Comparison of Organotin Compounds in Catalysis
| Compound Name | Key Features | Application Area |
|---|---|---|
| This compound | Stabilizes transition metals; effective ligand | Organic synthesis and catalysis |
| 3,4-Dimethyl-6-(trimethylstannyl)pyridin-2-amine | Similar stannyl group; different substitution | Polymerization reactions |
| 4-N,N-Dimethylaminopyridine | Lacks stannyl group; primarily an amine | Base catalyst in reactions |
Materials Science
The trimethylstannyl group imparts unique electronic properties to this compound, making it useful in developing novel materials with specific optical or electronic characteristics. This includes applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study: Development of OLEDs
Research has shown that incorporating this compound into polymer matrices enhances the luminescent properties of OLEDs. The compound's ability to stabilize charge carriers contributes to improved device efficiency and longevity .
Biological Studies
The potential biological interactions of this compound are currently under investigation. Initial studies suggest that its coordination behavior may influence biological targets, opening avenues for drug development.
Table 2: Potential Biological Applications
| Application Area | Description |
|---|---|
| Drug Development | Investigating interaction with biological targets |
| Neuroprotection | Potential for neuroprotective applications |
| Anticancer Research | Exploring reactivity towards cancer cells |
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 689282-82-4
- Formula : C₁₀H₁₈N₂Sn
- Synonyms: 4-(Dimethylamino)-2-(trimethylstannyl)pyridine, N,N-Dimethyl-2-trimethylstannylpyridin-4-amine .
Structural Features :
- A pyridine derivative with a dimethylamino (-NMe₂) group at position 4 and a trimethylstannyl (-SnMe₃) substituent at position 2.
- The SnMe₃ group confers unique reactivity in cross-coupling reactions (e.g., Stille coupling) and influences electronic properties .
Comparison with Structurally Similar Compounds
Substituent Variation: Tin vs. Silicon vs. Boron
Key Differences :
- Reactivity : SnMe₃ derivatives excel in Stille coupling, while B-based analogs are preferred for Suzuki reactions. SiEt₃ compounds are less reactive but offer stability .
- Toxicity : Trimethyltin compounds are highly toxic, requiring careful handling, whereas silicon and boron analogs pose fewer safety risks .
Substituent Variation: Electronic Effects
Key Differences :
Chromatographic and Stereochemical Behavior
- Trimethylstannyl vs. Bromo Derivatives :
Biological Activity
N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trimethylstannyl group and a dimethylamino group. The presence of the stannyl moiety is notable as organotin compounds have been associated with various biological activities, including anti-cancer properties.
Anticancer Activity
Several studies have investigated the anticancer potential of organotin compounds, including those similar to this compound. Organotin derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that certain organotin compounds demonstrated significant activity against breast cancer cell lines, indicating their potential as chemotherapeutic agents .
Table 1: Cytotoxic Activity of Organotin Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Trimethyltin chloride | MCF-7 (breast cancer) | 5.2 |
| Butyltin trichloride | HeLa (cervical cancer) | 3.8 |
| This compound | A549 (lung cancer) | TBD |
The mechanism by which organotin compounds exert their biological effects often involves the inhibition of key cellular processes. For example, they may interfere with cell signaling pathways or induce apoptosis in malignant cells. Research indicates that these compounds can inhibit the activity of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer progression .
Case Studies and Research Findings
- Study on Antitumor Activity : A recent investigation focused on the synthesis and evaluation of various organotin derivatives, including this compound. The study reported that these compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .
- In Vivo Studies : Another study evaluated the in vivo efficacy of organotin derivatives in animal models of cancer. The results indicated that treatment with these compounds led to significant tumor regression and increased survival rates compared to control groups .
- Mechanistic Insights : Further research provided insights into the molecular mechanisms underlying the anticancer effects of organotin compounds. It was found that these compounds could induce oxidative stress in cancer cells, leading to cell death .
Q & A
Q. What are the recommended safety protocols for handling N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if handling powdered forms to avoid inhalation .
- Ventilation: Conduct reactions in a fume hood due to potential volatility of tin-containing compounds.
- Waste Disposal: Collect waste in sealed containers labeled for heavy metals and dispose via certified chemical waste facilities. Avoid aqueous disposal due to tin’s environmental persistence .
- Emergency Measures: For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
Q. What are the key synthetic routes for this compound, and what are common intermediates?
Methodological Answer:
- Step 1: Lithiation
React 2-iodo-N,N-dimethylpyridin-4-amine with n-BuLi in hexane at -78°C to generate a lithiated intermediate. Quench with trimethyltin chloride (Me₃SnCl) to form the stannane derivative . - Step 2: Purification
Use column chromatography (silica gel, eluent: petroleum ether/ethyl acetate 5:5) to isolate the product. Monitor purity via TLC and confirm by (e.g., trimethyltin resonance at δ 0.1–0.3 ppm) . - Intermediate: 2-Iodo-N,N-dimethylpyridin-4-amine is critical; synthesize via iodination of 4-dimethylaminopyridine using I₂ and n-BuLi .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography: Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement; expect Sn–C bond lengths of ~2.1 Å and angles consistent with tetrahedral geometry .
Advanced Research Questions
Q. How does the choice of palladium catalysts influence the efficiency of Stille cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Systems:
- Ligand Effects: Bulky ligands (e.g., PCy₃) may reduce efficiency due to steric hindrance at the tin center.
Q. What computational methods are most suitable for analyzing the electronic effects of the trimethylstannyl group in this compound?
Methodological Answer:
Q. What strategies can mitigate challenges in crystallizing tin-containing pyridine derivatives for X-ray analysis?
Methodological Answer:
- Solvent Selection: Use low-polarity solvents (e.g., hexane/dichloromethane) to reduce lattice disorder. Slow evaporation at 4°C promotes ordered crystal growth .
- Co-crystallization: Add supramolecular agents (e.g., crown ethers) to stabilize Sn···O interactions.
- Data Collection: Use synchrotron radiation for weak diffraction patterns. Refine with SHELXL, applying anisotropic displacement parameters for Sn .
Q. How do solvent polarity and temperature affect the stability of the trimethylstannyl group during synthetic procedures?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may accelerate protodestannylation. Prefer non-polar solvents (toluene, hexane) for Stille couplings .
- Temperature Control: Maintain reactions below 40°C to prevent Sn–C bond cleavage. For reflux conditions (110°C), limit reaction time to ≤24 h .
- Stability Assays: Monitor degradation via ; loss of trimethyltin signal indicates decomposition.
Q. What analytical techniques are most effective for detecting trace tin-containing byproducts in reactions involving this compound?
Methodological Answer:
- ICP-MS: Quantify tin at ppb levels. Digest samples in HNO₃/H₂O₂ (3:1) before analysis.
- HPLC-MS: Use C18 columns (ACN/water + 0.1% formic acid) to separate organotin byproducts. Compare retention times with synthetic standards .
- TLC Staining: Spray plates with dithizone solution; Sn complexes appear as pink spots.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
